(R)-Benzyl (1-hydroxypropan-2-yl)carbamate

Catalog No.
S679558
CAS No.
61425-27-2
M.F
C11H15NO3
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Benzyl (1-hydroxypropan-2-yl)carbamate

CAS Number

61425-27-2

Product Name

(R)-Benzyl (1-hydroxypropan-2-yl)carbamate

IUPAC Name

benzyl N-[(2R)-1-hydroxypropan-2-yl]carbamate

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C11H15NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)/t9-/m1/s1

InChI Key

AFPHMHSLDRPUSM-SECBINFHSA-N

SMILES

CC(CO)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(CO)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

C[C@H](CO)NC(=O)OCC1=CC=CC=C1

Protecting Group Chemistry

One primary function of (R)-Benzyl (1-hydroxypropan-2-yl)carbamate is as a protecting group in organic synthesis []. The benzyl group (C6H5CH2) serves to protect the hydroxyl (-OH) functionality of D-alanine, an amino acid, during chemical reactions. This protection allows for selective modification of other functional groups within the molecule while keeping the hydroxyl group intact. Once the desired modifications are complete, the benzyl group can be removed under specific conditions to reveal the free hydroxyl group [].

(R)-Benzyl (1-hydroxypropan-2-yl)carbamate is a chiral carbamate compound with the molecular formula C11H15NO3C_{11}H_{15}NO_3 and a CAS number of 61425-27-2. Its structure features a benzyl group, a hydroxypropan-2-yl group, and a carbamate functional group, which confer specific stereochemical properties due to its chiral center. This chirality influences its reactivity, binding affinity, and biological activity, making it valuable in asymmetric synthesis and chiral drug development .

Currently, there's no documented information regarding a specific mechanism of action for (R)-Benzyl (1-hydroxypropan-2-yl)carbamate in biological systems.

  • Carbamates can exhibit mild to moderate toxicity. Handle with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.
  • The aromatic benzyl group might have slight skin irritation properties. Avoid direct skin contact.

  • Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
  • Reduction: The carbamate group can be reduced to yield an amine.
  • Substitution Reactions: Depending on the substituent introduced, various products can be formed .

These reactions highlight the versatility of the compound in synthetic organic chemistry.

(R)-Benzyl (1-hydroxypropan-2-yl)carbamate exhibits significant biological activities. It is utilized in studies involving enzyme inhibition and protein modification. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the benzyl group may enhance the compound’s binding affinity to specific receptors or enzymes, indicating potential applications in drug design and development .

Several methods are employed for synthesizing (R)-Benzyl (1-hydroxypropan-2-yl)carbamate:

  • Amination and Carboxylation: This involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
  • Copper-Catalyzed Coupling: A three-component coupling of organoindium reagents with imines and acid chlorides facilitated by copper catalysts.
  • Zirconium-Catalyzed Exchange: This method utilizes zirconium (IV) to catalyze exchange processes of dialkyl carbonates and carbamates in the presence of amines .

The choice of synthesis method often depends on factors such as cost, yield, and scalability.

(R)-Benzyl (1-hydroxypropan-2-yl)carbamate has diverse applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: The compound is used in studies related to enzyme inhibition and protein modification.
  • Industrial Use: It finds applications in producing polymers and other materials .

The compound's unique properties make it a valuable tool in both academic research and industrial applications.

Research into (R)-Benzyl (1-hydroxypropan-2-yl)carbamate's interactions with biological targets is ongoing. Its mechanism of action involves forming covalent bonds with nucleophilic sites on proteins, which can lead to significant changes in enzyme activity. These interactions are crucial for understanding its potential therapeutic effects and applications in drug development .

Several compounds share structural similarities with (R)-Benzyl (1-hydroxypropan-2-yl)carbamate. Here are a few notable examples:

Compound NameKey Differences
Benzyl CarbamateLacks the hydroxypropan-2-yl group; less versatile.
(S)-Benzyl (1-hydroxypropan-2-yl)carbamateEnantiomer with potentially different biological activities.
N-Benzyl CarbamateSimilar structure but lacks the chiral center; affects reactivity.

(R)-Benzyl (1-hydroxypropan-2-yl)carbamate is unique due to its chiral center, which imparts specific stereochemical properties that influence its reactivity and biological activity, making it particularly valuable for asymmetric synthesis and chiral drug development .

XLogP3

1.2

Sequence

A

Wikipedia

N-Benzyloxycarbonyl-D-alaninol

Dates

Modify: 2023-08-15

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